molecular formula C17H12Cl2N2O3S2 B2971845 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896291-87-5

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2971845
CAS No.: 896291-87-5
M. Wt: 427.31
InChI Key: YKGOWLHPRZREHJ-UHFFFAOYSA-N
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Description

DCPTHT is a novel thiazole derivative .


Synthesis Analysis

DCPTHT was synthesized via a multicomponent reaction between 1-(2,4-dimethylthiazol-5-yl)ethan-1-one, thiosemicarbazide, and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of DCPTHT was examined using density functional theory (DFT) simulations at the B3LYP/6-311G (d,p) level of theory .


Chemical Reactions Analysis

Molecular simulations were made for total energy, HOMO and LUMO energy, and Mulliken atomic charges .


Physical and Chemical Properties Analysis

In a dimethyl sulfoxide solvent, the electronic absorption spectra were acquired, and TD-DFT calculations were used to discuss the band assignments .

Scientific Research Applications

Anticancer Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives have been explored for their anticancer activities. Research indicates that certain derivatives demonstrate significant proapoptotic activity on melanoma cell lines, showcasing potential as anticancer agents. For example, a study synthesized a range of derivatives and found one compound, SGK 266, exhibiting potent anticancer activity against melanoma cancer cell lines MDA–MB-435 with specific growth inhibition rates and IC50 values, indicating its efficacy in inhibiting cancer cell growth. Additionally, this compound was investigated for its ability to inhibit physiologically relevant human carbonic anhydrase isoforms, further underlining its potential therapeutic applications (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of this compound derivatives have been studied, showing promising results against various pathogens. A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of this compound, exhibited sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these substances showed antifungal activity against Candida albicans, highlighting their potential in developing new antimicrobial and antifungal treatments (I. Sych et al., 2019).

Mechanism of Action

Molecular docking study was performed against cytochrome P450 14α-sterol demethylase (CYP51) (PDB id: 5v5z) .

Future Directions

Future research could focus on further exploring the biological profile of DCPTHT, as it demonstrated potent antifungal activity on the investigated fungal species .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-10(7-12)16(22)21-17-20-15(9-25-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGOWLHPRZREHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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